N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
Brand Name:
Vulcanchem
CAS No.:
6044-44-6
VCID:
VC21327482
InChI:
InChI=1S/C22H25ClN2O3/c1-16(28-18-10-8-9-17(23)15-18)21(26)24-20-12-5-4-11-19(20)22(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,26)
SMILES:
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl
Molecular Formula:
C22H25ClN2O3
Molecular Weight:
400.9 g/mol
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
CAS No.: 6044-44-6
Cat. No.: VC21327482
Molecular Formula: C22H25ClN2O3
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6044-44-6 |
|---|---|
| Molecular Formula | C22H25ClN2O3 |
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide |
| Standard InChI | InChI=1S/C22H25ClN2O3/c1-16(28-18-10-8-9-17(23)15-18)21(26)24-20-12-5-4-11-19(20)22(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,26) |
| Standard InChI Key | OLPSFWOSPKFGKJ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl |
| Canonical SMILES | CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator